2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde
CAS No.:
Cat. No.: VC20356504
Molecular Formula: C16H15FO2
Molecular Weight: 258.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15FO2 |
|---|---|
| Molecular Weight | 258.29 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
| Standard InChI | InChI=1S/C16H15FO2/c1-11-3-6-14(9-18)16(12(11)2)19-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3 |
| Standard InChI Key | VQZLRJZYAGBOQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C |
Introduction
Molecular Structure and Characterization
Structural Features
The compound consists of a benzaldehyde core substituted at the 3- and 4-positions with methyl groups and at the 2-position with a (4-fluorobenzyl)oxy moiety. The fluorine atom on the benzyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.29 g/mol |
| IUPAC Name | 2-[(4-Fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
| Canonical SMILES | CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C |
| InChI Key | VQZLRJZYAGBOQN-UHFFFAOYSA-N |
The presence of the aldehyde functional group at the para position relative to the ether linkage enables participation in condensation and nucleophilic addition reactions.
Spectroscopic Data
-
IR Spectroscopy: Stretching vibrations for the aldehyde group () and aromatic C–F bonds () are prominent.
-
NMR: NMR displays signals for the aldehyde proton (), methyl groups (), and fluorobenzyl protons ().
Synthesis and Optimization
Precursor Synthesis: 3,4-Dimethylbenzaldehyde
The synthesis begins with 3,4-dimethylbenzaldehyde, produced via a Grignard reaction between 4-bromo-o-xylene and magnesium in tetrahydrofuran (THF), followed by formylation with (DMF) . Key steps include:
-
Grignard Reaction:
-
Formylation:
This method achieves an 84% yield under optimized conditions (reflux at 70°C for 8 hours) .
Etherification with 4-Fluorobenzyl Bromide
The final step involves coupling 3,4-dimethylbenzaldehyde with 4-fluorobenzyl bromide under basic conditions (e.g., KCO in DMF):
Reaction parameters such as temperature (80–100°C) and solvent polarity critically influence yields, which range from 65% to 78%.
Chemical Reactivity and Derivatives
Aldehyde Group Reactivity
The aldehyde moiety participates in:
-
Condensation Reactions: Formation of Schiff bases with amines.
-
Nucleophilic Additions: Grignard or organozinc reagents yield secondary alcohols.
-
Oxidation: Conversion to carboxylic acids under strong oxidative conditions.
Ether Linkage Stability
The benzyl ether group is resistant to hydrolysis under acidic conditions but cleavable via hydrogenolysis (H, Pd/C). Fluorine’s electron-withdrawing effect enhances the ether’s stability toward nucleophilic attack.
Comparative Analysis with Structural Analogs
Challenges and Future Directions
-
Synthetic Efficiency: Current yields (65–78%) require optimization via catalysis (e.g., phase-transfer catalysts) .
-
Biological Screening: Limited data necessitate in vitro assays to evaluate antimicrobial or anticancer potential.
-
Scalability: Transitioning from lab-scale to industrial production demands solvent recycling and waste reduction strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume